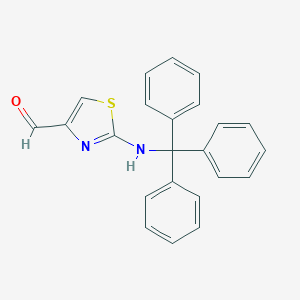

2-(Tritylamino)thiazole-4-carbaldehyde

Description

Thiazole-4-carbaldehyde derivatives are a class of heterocyclic compounds featuring a thiazole ring substituted with a formyl group at the 4-position and varying functional groups at the 2-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their reactivity and structural diversity enable applications in drug discovery, such as kinase inhibitors, antimicrobial agents, and building blocks for fused heterocycles .

Properties

CAS No. |

126533-39-9 |

|---|---|

Molecular Formula |

C23H18N2OS |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-(tritylamino)-1,3-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25) |

InChI Key |

WFPRLGPTHSVAQU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |

Synonyms |

2-(tritylaMino)thiazole-4-carbaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Thiazole-4-Carbaldehyde Derivatives

The following table summarizes key structural, synthetic, and functional differences among three related compounds from the evidence:

Substituent-Specific Properties and Reactivity

- 2-(4-Aminophenyl)thiazole-4-carbaldehyde : The 4-aminophenyl group introduces electron-donating effects, enhancing nucleophilic substitution at the aldehyde group. This derivative is likely used in coupling reactions (e.g., hydrazone formation) for bioactive molecule synthesis.

- 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde : The dichlorophenyl substituent’s electron-withdrawing nature increases electrophilicity at the aldehyde, facilitating condensations (e.g., Knoevenagel reactions).

2-(Trifluoromethyl)thiazole-4-carbaldehyde :

The trifluoromethyl group imparts high electronegativity and metabolic stability, making this compound valuable in fluorinated drug candidates (e.g., kinase inhibitors). Its purity (95%) suggests suitability for precise synthetic applications.

Hypothetical Comparison with 2-(Tritylamino)thiazole-4-carbaldehyde

This would likely:

- Reduce reactivity at the aldehyde due to steric hindrance.

- Enhance solubility in non-polar solvents compared to halogenated analogs.

- Serve as a protective group for the amino moiety in multi-step syntheses, analogous to trityl applications in peptide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.